molecular formula C11H7N3OS2 B13067445 Bis(thiophen-2-YL)-1,2,4-triazin-3-OL

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL

Cat. No.: B13067445
M. Wt: 261.3 g/mol
InChI Key: NDZHLKNTFIHCKN-UHFFFAOYSA-N
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Description

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is a heterocyclic compound that features a triazine ring fused with thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(thiophen-2-YL)-1,2,4-triazin-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction between thiophene derivatives and triazine precursors. The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(thiophen-2-YL)-1,2,4-triazin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is unique due to its combination of thiophene and triazine rings, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .

Properties

Molecular Formula

C11H7N3OS2

Molecular Weight

261.3 g/mol

IUPAC Name

5,6-dithiophen-2-yl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H7N3OS2/c15-11-12-9(7-3-1-5-16-7)10(13-14-11)8-4-2-6-17-8/h1-6H,(H,12,14,15)

InChI Key

NDZHLKNTFIHCKN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=O)NN=C2C3=CC=CS3

Origin of Product

United States

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